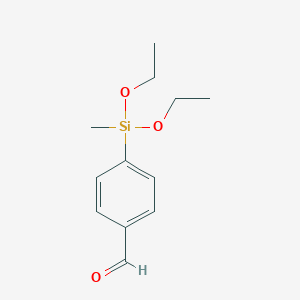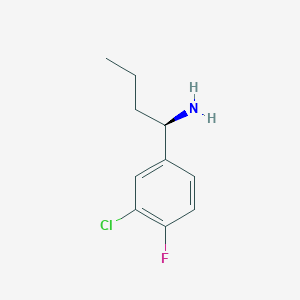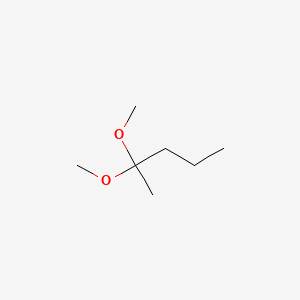
p-Anisidine methanesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Anisidine methanesulphonic acid: is a chemical compound that combines the properties of p-anisidine and methanesulphonic acid. p-Anisidine, also known as 4-methoxyaniline, is an organic compound with the formula CH₃OC₆H₄NH₂. Methanesulphonic acid (CH₃SO₃H) is a strong acid known for its high solubility and stability. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-anisidine methanesulphonic acid typically involves the reaction of p-anisidine with methanesulphonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolution of p-anisidine in a suitable solvent such as ethanol or methanol.
- Addition of methanesulphonic acid to the solution.
- Stirring the mixture at a controlled temperature to ensure complete reaction.
- Isolation and purification of the product through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: p-Anisidine methanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy group in p-anisidine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated anisidines, alkylated derivatives.
Scientific Research Applications
Chemistry: p-Anisidine methanesulphonic acid is used as a reagent in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its unique reactivity makes it valuable in various chemical transformations.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its ability to form Schiff bases with aldehydes and ketones makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives are being explored for their therapeutic properties.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and coatings. Its strong acidic nature makes it an effective catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of p-anisidine methanesulphonic acid involves its interaction with molecular targets through various pathways:
Formation of Schiff Bases: The compound reacts with carbonyl groups to form Schiff bases, which are important intermediates in many biochemical reactions.
Catalytic Activity: As a strong acid, methanesulphonic acid component acts as a catalyst in esterification, alkylation, and other reactions.
Redox Reactions: The compound can participate in redox reactions, influencing the oxidative state of other molecules.
Comparison with Similar Compounds
p-Anisidine: Shares the methoxy group but lacks the strong acidic properties of methanesulphonic acid.
Methanesulphonic Acid: Known for its strong acidity and stability but lacks the aromatic properties of p-anisidine.
Aniline Derivatives: Compounds like o-anisidine and m-anisidine have similar structures but differ in the position of the methoxy group.
Uniqueness: p-Anisidine methanesulphonic acid combines the properties of both p-anisidine and methanesulphonic acid, making it unique in its reactivity and applications. Its ability to participate in a wide range of chemical reactions and its strong acidic nature set it apart from other similar compounds.
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methanesulfonic acid;4-methoxyaniline |
InChI |
InChI=1S/C7H9NO.CH4O3S/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5H,8H2,1H3;1H3,(H,2,3,4) |
InChI Key |
JYIBYDUTQANHBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)



![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)







